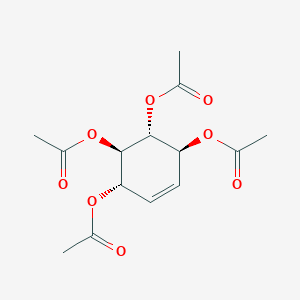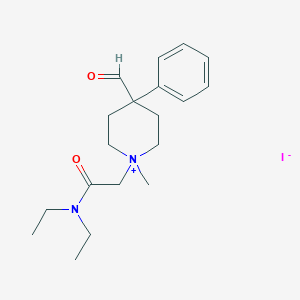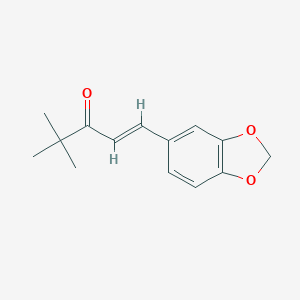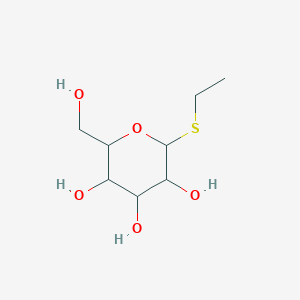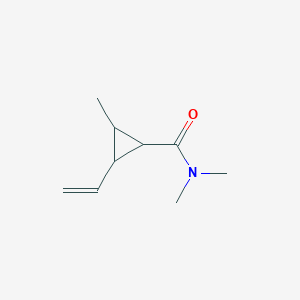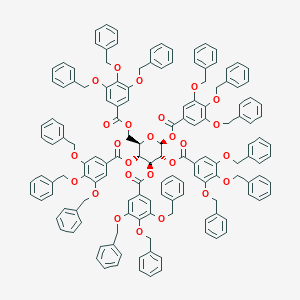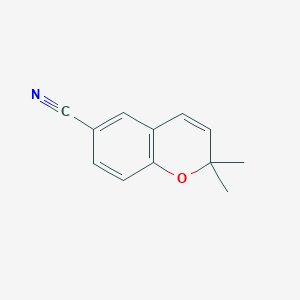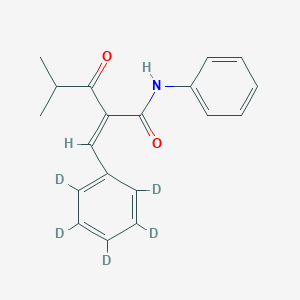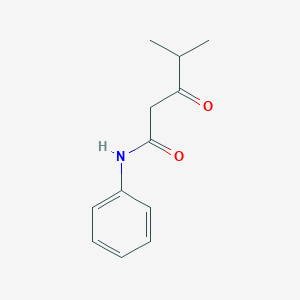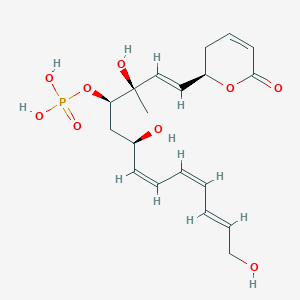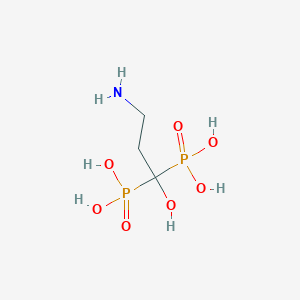
Acide pamidronique
Vue d'ensemble
Description
L'acide pamidronique est un bisphosphonate de deuxième génération contenant de l'azote. Il est principalement utilisé pour traiter des affections liées au métabolisme osseux, telles que la maladie de Paget, l'hypercalcémie de malignité et les lésions osseuses ostéolytiques associées au cancer du sein et au myélome multiple . L'this compound a été décrit pour la première fois dans la littérature en 1977 et a été approuvé par la FDA le 31 octobre 1991 .
Applications De Recherche Scientifique
Pamidronic acid has a wide range of scientific research applications:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: Pamidronic acid is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Medicine: It is widely used in the treatment of bone-related diseases, such as osteoporosis, Paget’s disease, and bone metastases. .
Industry: Pamidronic acid is used in the production of radiopharmaceuticals for bone imaging.
Mécanisme D'action
Pamidronic acid, also known as pamidronate disodium, is a second-generation, nitrogen-containing bisphosphonate . It is primarily used to treat conditions such as Paget’s disease, hypercalcemia of malignancy, and osteolytic bone lesions .
Target of Action
The primary targets of pamidronic acid are osteoclasts, the cells responsible for bone resorption . It also targets the components of the mevalonate pathway, including farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate .
Mode of Action
Pamidronic acid works by binding to hydroxyapatite in the bone matrix, which is actively resorbed by osteoclasts . The local acidification caused by bone resorption releases the drug, which is then taken up by the osteoclasts . Once inside the osteoclasts, pamidronic acid inhibits the aforementioned components of the mevalonate pathway . This inhibition prevents the prenylation of GTP-binding proteins like Rap1, interfering with their function and leading to apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of the mevalonate pathway by pamidronic acid disrupts several key cellular processes. It prevents the post-translational prenylation of GTP-binding proteins, which are crucial for the survival and function of osteoclasts . This leads to the apoptosis of osteoclasts, thereby reducing bone resorption and turnover .
Pharmacokinetics
Its elimination half-life is approximately 28 hours . The drug has a wide therapeutic index and a long duration of action, as it can be administered every 3-4 weeks for certain indications .
Result of Action
The primary result of pamidronic acid’s action is the reduction of bone resorption and turnover, leading to an increase in bone mineral density . This helps in the management of conditions like Paget’s disease and hypercalcemia of malignancy . It can also lead to side effects such as reduced cell viability, reduced proliferation, and increased apoptosis in oral keratinocytes and fibroblasts .
Action Environment
The action of pamidronic acid can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s renal function, as impaired renal function can lead to reduced clearance of the drug . Additionally, the drug’s stability and efficacy can be influenced by the pH of the environment, as bisphosphonates like pamidronic acid are less stable and less readily absorbed in acidic conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Pamidronic acid is a second-generation bisphosphonate that inhibits osteoclast-mediated bone loss . It has a wide therapeutic index and a long duration of action as it can be given every 3-4 weeks for certain indications .
Cellular Effects
Pamidronic acid has been shown to reduce cell viability, reduce proliferation, and increase apoptosis in oral keratinocytes and fibroblasts . It has also been demonstrated to reduce epithelial thickness and prevent epithelial formation in three-dimensional tissue engineered models of the oral mucosa .
Molecular Mechanism
Pamidronic acid exerts its effects at the molecular level by binding to hydroxyapatite in the bone . It is taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing pamidronic acid into the cytosol of osteoclasts where they act .
Temporal Effects in Laboratory Settings
It has a long duration of action as it can be given every 3-4 weeks for certain indications .
Metabolic Pathways
Pamidronic acid is not metabolized in vivo . It is exclusively eliminated in the urine . By 120 hours after administration, 46±16% of the dose has been eliminated in the urine .
Transport and Distribution
Pamidronic acid is poorly absorbed from the GI tract . Its distribution is 38% to 70% over 120 hours . It is approximately 54% protein bound in serum .
Subcellular Localization
Bisphosphonates like pamidronic acid are taken into the bone where they bind to hydroxyapatite .
Méthodes De Préparation
L'acide pamidronique peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore et de l'acide phosphoreux dans des conditions contrôlées. La réaction se déroule généralement comme suit :
Réaction de l'acide 3-aminopropanoïque avec du trichlorure de phosphore : Cette étape implique la formation d'un composé intermédiaire.
Hydrolyse : Le composé intermédiaire est ensuite hydrolysé pour donner de l'this compound.
Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Par exemple, la préparation d'this compound radiomarqué pour l'imagerie osseuse implique l'utilisation d'une stratégie d'ester N-hydroxysuccinimide et d'une analyse par spectrométrie de masse en chromatographie liquide pour la validation .
Analyse Des Réactions Chimiques
L'acide pamidronique subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, bien que ce ne soit pas une réaction courante pour ce composé.
Substitution : Le groupe amino de l'this compound peut participer à des réactions de substitution, en particulier avec les électrophiles.
Complexation : L'this compound peut former des complexes avec des ions métalliques, ce qui est un aspect important de sa fonction dans le métabolisme osseux.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les acides ou les bases forts, les agents oxydants et les sels métalliques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
4. Applications de la Recherche Scientifique
L'this compound a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé dans l'étude de la chimie des bisphosphonates et le développement de nouveaux composés bisphosphonates.
Biologie : L'this compound est utilisé pour étudier les mécanismes de résorption osseuse et le rôle des ostéoclastes dans le métabolisme osseux.
Médecine : Il est largement utilisé dans le traitement des maladies osseuses, telles que l'ostéoporose, la maladie de Paget et les métastases osseuses. .
Industrie : L'this compound est utilisé dans la production de produits radiopharmaceutiques pour l'imagerie osseuse.
5. Mécanisme d'Action
L'this compound exerce ses effets en inhibant la résorption osseuse médiée par les ostéoclastes. Il se lie à l'hydroxyapatite dans l'os, où il est absorbé par les ostéoclastes pendant la résorption osseuse. Une fois à l'intérieur des ostéoclastes, l'this compound perturbe la voie du mévalonate, conduisant à l'inhibition de la farnésyl pyrophosphate synthase. Cette inhibition empêche la prénylation des petites protéines de signalisation GTPase, conduisant finalement à l'apoptose des ostéoclastes et à une réduction de la résorption osseuse .
Comparaison Avec Des Composés Similaires
L'acide pamidronique est similaire à d'autres bisphosphonates contenant de l'azote, tels que l'acide néridronique, l'acide alendronique, l'acide ibandronique, l'acide zolédronique, l'acide minodronique et l'acide risédronique . Par rapport à ces composés, l'this compound présente un équilibre unique de puissance et de durée d'action. Bien que les bisphosphonates de troisième génération comme l'acide zolédronique et l'acide risédronique soient plus puissants, l'this compound reste une option précieuse en raison de son efficacité et de son profil de sécurité bien établis .
Composés Similaires
- Acide néridronique
- Acide alendronique
- Acide ibandronique
- Acide zolédronique
- Acide minodronique
- Acide risédronique
Les propriétés uniques de l'this compound et son large éventail d'applications en font un composé important à la fois dans la recherche scientifique et dans la pratique clinique.
Propriétés
IUPAC Name |
(3-amino-1-hydroxy-1-phosphonopropyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUUGTRCQOWXEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11NO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57248-88-1 (di-hydrochloride salt) | |
| Record name | Pamidronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023414 | |
| Record name | Pamidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.58e+01 g/L | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bisphosphonates are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is taken into the osteoclast by fluid-phase endocytosis. Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act. Osteoclasts mediate resorption of bone. When osteoclasts bind to bone they form podosomes, ring structures of F-actin. Disruption of the podosomes causes osteoclasts to detach from bones, preventing bone resorption. Nitrogen containing bisphosphonates such as pamidronate are known to induce apoptosis of hematopoietic tumor cells by inhibiting the components of the mevalonate pathway farnesyl diphosphate synthase, farnesyl diphosphate, and geranylgeranyl diphosphate. These components are essential for post-translational prenylation of GTP-binding proteins like Rap1. The lack of prenylation of these proteins interferes with their function, and in the case of Rap1, leads to apoptosis. pamidronate also activated caspases 3 and 9 which further contribute to apoptosis. | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
40391-99-9 | |
| Record name | Pamidronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40391-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamidronic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040391999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pamidronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-amino-1-hydroxypropylidene)bisphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAMIDRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OYY3447OMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pamidronate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014427 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
254-262 | |
| Record name | Pamidronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00282 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pamidronic acid exert its therapeutic effects?
A1: Pamidronic acid primarily targets osteoclasts, the cells responsible for bone resorption. [] It inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in bone, particularly at sites of active bone remodeling. [, , ]
Q2: What are the downstream effects of pamidronic acid on osteoclasts?
A2: Pamidronic acid disrupts osteoclast function by inhibiting farnesyl pyrophosphate synthase, an enzyme in the mevalonate pathway crucial for the prenylation of small GTPases. [] This inhibition disrupts osteoclast activity, survival, and ultimately leads to their apoptosis. []
Q3: What is the molecular formula and weight of pamidronic acid?
A3: The molecular formula of pamidronic acid is C3H11NO7P2. Its molecular weight is 273.08 g/mol. []
Q4: What spectroscopic techniques are used to characterize pamidronic acid?
A4: Researchers utilize various spectroscopic techniques for structural characterization. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MSn) are employed to confirm the identity and purity of synthesized pamidronic acid derivatives. [, ] Nuclear magnetic resonance (NMR), nuclear quadrupole resonance (NQR), infrared (IR), and ultraviolet-visible (UV-VIS) spectroscopy provide further structural insights. []
Q5: How is pamidronic acid incorporated into biocompatible materials?
A5: Pamidronic acid can be grafted onto various biomaterials to enhance their bioactivity and osteoconductive properties. Researchers have successfully incorporated pamidronic acid into nanorod hydroxyapatite/poly(lactide-co-glycolide) (nHA/PLGA) scaffolds via electrospinning. [] Similarly, they have immobilized pamidronic acid on TiO2/hydroxyapatite (TiO2/HA) composite nanofiber mats, demonstrating its potential for bone tissue engineering applications. []
Q6: What are the therapeutic applications of pamidronic acid?
A6: Pamidronic acid is clinically used to treat various conditions characterized by increased bone resorption, including:
- Hypercalcemia of malignancy [, , ]
- Bone metastases from solid tumors and multiple myeloma [, , , , , ]
- Paget's disease []
- Osteoporosis [, , ]
- Fibrous dysplasia [, ]
Q7: What is the evidence for the efficacy of pamidronic acid in treating bone metastases?
A7: Clinical trials have demonstrated that intravenous pamidronic acid effectively reduces skeletal-related events (SREs) in patients with bone metastases from breast cancer and multiple myeloma. [, ] While its efficacy in solid tumors other than breast or prostate cancer is less established, some studies suggest potential benefits in reducing pain and improving quality of life. [, ]
Q8: What are the potential adverse effects associated with pamidronic acid use?
A8: While generally well-tolerated, pamidronic acid can cause adverse effects, primarily:
- Flu-like symptoms (fever, myalgias) []
- Hypocalcemia [, ]
- Gastrointestinal disturbances []
- Ocular inflammation (uveitis) [, ]
- Osteonecrosis of the jaw (ONJ), although rare []
Q9: What strategies are being explored to improve pamidronic acid delivery?
A10: Research is ongoing to develop targeted drug delivery systems for pamidronic acid. These strategies aim to enhance drug accumulation at bone tumor sites while minimizing systemic toxicity. Examples include incorporating pamidronic acid into nanoparticles, liposomes, and biocompatible scaffolds. [, ]
Q10: Are there any biomarkers being investigated for monitoring pamidronic acid response?
A10: Researchers are exploring biomarkers for predicting treatment response and identifying patients at risk of developing adverse effects. These include:
Q11: What are potential alternatives to pamidronic acid for treating bone-related conditions?
A11: Besides other bisphosphonates like zoledronic acid, alternative treatments for bone diseases include:
Q12: What are the future research directions for pamidronic acid?
A12: Future research on pamidronic acid focuses on:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

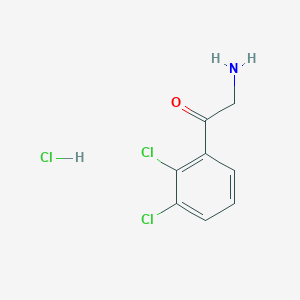
![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)
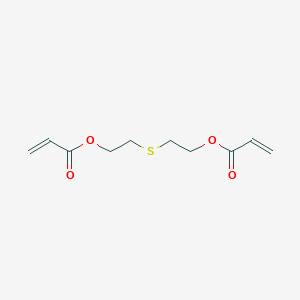
![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)
